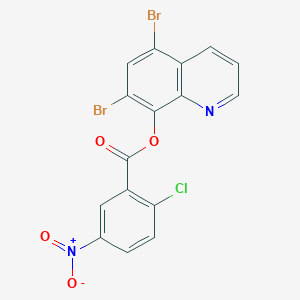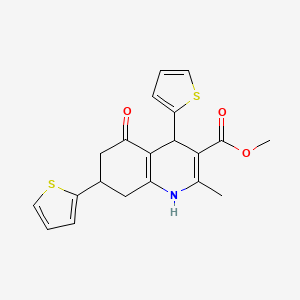![molecular formula C20H21BrClN3O3 B11097333 (3E)-3-{2-[(2-bromo-4-methylphenoxy)acetyl]hydrazinylidene}-N-(4-chlorobenzyl)butanamide](/img/structure/B11097333.png)
(3E)-3-{2-[(2-bromo-4-methylphenoxy)acetyl]hydrazinylidene}-N-(4-chlorobenzyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{(E)-2-[2-(2-BROMO-4-METHYLPHENOXY)ACETYL]HYDRAZONO}-N-(4-CHLOROBENZYL)BUTANAMIDE is a complex organic compound characterized by its unique structure, which includes bromine, chlorine, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{(E)-2-[2-(2-BROMO-4-METHYLPHENOXY)ACETYL]HYDRAZONO}-N-(4-CHLOROBENZYL)BUTANAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2-bromo-4-methylphenol with acetic anhydride to form 2-(2-bromo-4-methylphenoxy)acetyl chloride. This intermediate is then reacted with hydrazine hydrate to yield 2-[2-(2-bromo-4-methylphenoxy)acetyl]hydrazine. The final step involves the condensation of this intermediate with N-(4-chlorobenzyl)butanamide under acidic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-{(E)-2-[2-(2-BROMO-4-METHYLPHENOXY)ACETYL]HYDRAZONO}-N-(4-CHLOROBENZYL)BUTANAMIDE can undergo various chemical reactions, including:
Oxidation: The bromine and methyl groups can be oxidized under strong oxidizing conditions.
Reduction: The hydrazone moiety can be reduced to form corresponding amines.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
3-{(E)-2-[2-(2-BROMO-4-METHYLPHENOXY)ACETYL]HYDRAZONO}-N-(4-CHLOROBENZYL)BUTANAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 3-{(E)-2-[2-(2-BROMO-4-METHYLPHENOXY)ACETYL]HYDRAZONO}-N-(4-CHLOROBENZYL)BUTANAMIDE exerts its effects involves interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The presence of halogen atoms (bromine and chlorine) can enhance its binding affinity and specificity towards these targets. Additionally, the hydrazone moiety can participate in hydrogen bonding and other interactions that stabilize the compound-target complex.
Comparison with Similar Compounds
Similar Compounds
- 3-Methoxyphenylboronic acid
- 4-Methoxyphenylboronic acid
- 3-Cyanophenylboronic acid
- 3-Fluorophenylboronic acid
Uniqueness
Compared to these similar compounds, 3-{(E)-2-[2-(2-BROMO-4-METHYLPHENOXY)ACETYL]HYDRAZONO}-N-(4-CHLOROBENZYL)BUTANAMIDE is unique due to the presence of both bromine and chlorine atoms, which can significantly influence its reactivity and binding properties. The combination of these halogens with the hydrazone and phenoxy groups provides a distinct chemical profile that can be exploited for specific applications in medicinal chemistry and material science.
Properties
Molecular Formula |
C20H21BrClN3O3 |
|---|---|
Molecular Weight |
466.8 g/mol |
IUPAC Name |
(3E)-3-[[2-(2-bromo-4-methylphenoxy)acetyl]hydrazinylidene]-N-[(4-chlorophenyl)methyl]butanamide |
InChI |
InChI=1S/C20H21BrClN3O3/c1-13-3-8-18(17(21)9-13)28-12-20(27)25-24-14(2)10-19(26)23-11-15-4-6-16(22)7-5-15/h3-9H,10-12H2,1-2H3,(H,23,26)(H,25,27)/b24-14+ |
InChI Key |
FSKGKXTWCKXKNG-ZVHZXABRSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)OCC(=O)N/N=C(\C)/CC(=O)NCC2=CC=C(C=C2)Cl)Br |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NN=C(C)CC(=O)NCC2=CC=C(C=C2)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]-N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-4-methylbenzenesulfonamide](/img/structure/B11097250.png)
![2-[(6-{[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-(1-phenylethyl)acetamide](/img/structure/B11097258.png)
![[4-(4-Chlorophenyl)-5,6,7,8-tetrahydro-2,2A,8A-triazacyclopenta[CD]azulen-1-YL]methyl (2-isopropyl-5-methylphenyl) ether](/img/structure/B11097275.png)
![methyl 4-[({[(4E)-4-(furan-2-ylmethylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B11097289.png)
![3-Methyl-N'-[(E)-[3-(prop-2-EN-1-yloxy)phenyl]methylidene]butanehydrazide](/img/structure/B11097294.png)
![2-[(E)-(2-{4-(dimethylamino)-6-[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol](/img/structure/B11097300.png)
![2-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}-3-(2,5-dimethylphenyl)-4(3H)-quinazolinone](/img/structure/B11097306.png)
![N-[(2Z)-3-ethyl-4-(4-nitrophenyl)-1,3-thiazol-2(3H)-ylidene]-4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)aniline](/img/structure/B11097311.png)
![phenyl(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone](/img/structure/B11097317.png)


![(2E)-2-[2-(2,4-dinitrophenyl)hydrazinylidene]-2-(1H-indol-3-yl)-N-phenylethanamide](/img/structure/B11097325.png)
![N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-methylbutanamide](/img/structure/B11097331.png)

